2-(oxan-3-yl)propan-1-ol
Description
R/S Configuration at Chiral Centers
The structure of 2-(oxan-3-yl)propan-1-ol, HO-CH2-CH(oxan-3-yl)-CH3, contains two distinct chiral centers, which are points in a molecule that are attached to four different groups. The presence of these centers means the molecule can exist as multiple stereoisomers. bridgew.edupressbooks.pub
The two chiral centers are:
C2 of the propanol (B110389) chain: This carbon is bonded to a hydroxymethyl group (-CH2OH), a methyl group (-CH3), a hydrogen atom (-H), and the oxan-3-yl group.
C3 of the oxane ring: This carbon is bonded to the ring oxygen (O1), two methylene (B1212753) groups within the ring (-CH2- at C2 and C4), and the substituted propyl group.
With two chiral centers, a maximum of 2ⁿ (where n=2) or four stereoisomers can exist. bridgew.edu These stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and have diastereomeric relationships with each other (stereoisomers that are not mirror images). libretexts.orglumenlearning.com
The absolute configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system ranks the four substituents attached to a chiral center based on atomic number. vanderbilt.eduopenochem.org To assign the configuration, the molecule is oriented so the lowest-priority group (usually hydrogen) points away from the viewer, and the direction traced from priority 1 to 2 to 3 is observed. A clockwise path denotes R, and a counter-clockwise path denotes S. youtube.commasterorganicchemistry.com
Table 1: Theoretical Cahn-Ingold-Prelog Priority Assignment for a Stereoisomer of this compound
| Chiral Center | Substituent | Reason for Priority | Priority |
|---|---|---|---|
| C2 (Propanol) | -CH2OH (Hydroxymethyl) | The carbon is attached to Oxygen (O). | 1 |
| -C3 (Oxane ring) | The carbon is attached to Oxygen (O) and two Carbons (C). | 2 | |
| -CH3 (Methyl) | The carbon is attached to three Hydrogens (H). | 3 | |
| -H (Hydrogen) | Lowest atomic number. | 4 | |
| C3 (Oxane) | -O1 (Ring Oxygen) | Highest atomic number directly attached. | 1 |
| -C2 (Propanol group) | This carbon is attached to C, C, O. | 2 | |
| -C4 (Ring Methylene) | This carbon is attached to C, H, H. | 3 | |
| -H (Hydrogen) | Lowest atomic number. | 4 |
Note: This table represents a theoretical application of CIP rules. The exact priority of substituents on C3 can depend on the configuration of the C2 propanol center.
Conformational Analysis of the Oxane Ring and Propanol Moiety
The oxane (tetrahydropyran) ring is most stable in a chair conformation, which closely resembles that of cyclohexane. This arrangement minimizes angle strain and torsional strain by staggering the atoms along the ring. In a 3-substituted oxane, the large propanol substituent will strongly prefer to occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens on C5 and the lone pair on the ring oxygen. youtube.com The energy difference between an axial and equatorial conformer can be significant, meaning the equatorial conformation will be heavily favored at equilibrium.
The propanol moiety can rotate freely around its single bonds. The most important rotation is around the C2(propanol)-C3(oxane) bond. The molecule will favor staggered conformations (like gauche and anti) where the bulky groups are positioned to minimize steric hindrance. organicchemistrytutor.com The most stable conformation would likely place the large oxane ring anti-periplanar to the methyl group on the propanol chain to reduce steric clash.
Table 2: Key Conformations and Energetic Considerations
| Molecular Fragment | Preferred Conformation | Reason for Stability |
|---|---|---|
| Oxane Ring | Chair Conformation | Minimizes angle and torsional strain. |
| C3-Substituent | Equatorial Position | Avoids destabilizing 1,3-diaxial steric interactions. |
| C2-C3' Bond | Staggered (Anti/Gauche) | Minimizes torsional strain between substituents on adjacent carbons. |
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Research Context and Potential Areas of Investigation
De Novo Synthesis Strategies
De novo synthesis refers to the construction of complex molecules from simple, readily available starting materials. wikipedia.org This approach for this compound involves the systematic assembly of its core components: the oxane ring and the propanol (B110389) side chain.
Construction of the Oxane Ring System Precursors
The formation of the six-membered tetrahydropyran (B127337) (oxane) ring is a critical step. Various synthetic methods can be employed to construct this heterocyclic core. These methods often involve intramolecular cyclization reactions of appropriately functionalized acyclic precursors. For instance, the ring can be formed through the cyclization of a diol or a halo-alcohol under acidic or basic conditions. The specific precursors and reaction conditions will dictate the efficiency and stereochemical outcome of the ring formation.
Introduction of the Propanol Side Chain
Once the oxane ring system is established, or concurrently with its formation, the 2-propanol side chain must be introduced at the 3-position of the ring. This can be achieved through several classic carbon-carbon bond-forming reactions. For example, a Grignard reaction involving an appropriate oxane-based electrophile and a propan-1-ol-derived nucleophile (or vice versa) could be a viable route. Alternatively, Wittig-type reactions or aldol (B89426) condensations followed by reduction could also be employed to install the desired side chain.
Stereoselective Synthesis of this compound
The compound this compound contains chiral centers, meaning it can exist as different stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer.
Enantioselective Approaches (e.g., Asymmetric Catalysis, Chiral Auxiliaries)
To control the absolute stereochemistry of the chiral centers, enantioselective methods are employed.
Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. The catalyst, being chiral itself, creates a chiral environment that favors the formation of one enantiomer over the other. youtube.com Proline-catalyzed aldol reactions are a classic example of asymmetric organocatalysis that can set stereocenters with high enantioselectivity. youtube.com
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. sigmaaldrich.comresearchgate.net Oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric reactions, including aldol additions and alkylations. wikipedia.orgsigmaaldrich.com
Diastereoselective Control in Synthesis
When a molecule contains multiple stereocenters, the relative stereochemistry between them is also a critical aspect. Diastereoselective synthesis focuses on controlling this relative arrangement. For instance, in the synthesis of highly substituted cyclohexanones, cascade reactions can proceed with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, the Staudinger [2+2]-cycloaddition can be highly diastereoselective in producing cis-substituted β-lactams. nih.gov The choice of reagents, catalysts, and reaction conditions plays a crucial role in directing the formation of the desired diastereomer.
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of complex molecules like this compound, offering pathways with high selectivity and yield. Modern synthetic chemistry employs a range of catalytic systems, including metal-based catalysts, small organic molecules (organocatalysts), and enzymes (biocatalysts).
Metal-Catalyzed Reactions
Transition metal catalysis provides powerful tools for the formation of the oxane ring. Key strategies include intramolecular hydroalkoxylation and the hydrogenation of furanic precursors. Platinum, gold, and cobalt complexes have been shown to catalyze the hydroalkoxylation of γ- and δ-hydroxy olefins, a direct method for forming five- and six-membered cyclic ethers. organic-chemistry.org This approach tolerates a wide variety of functional groups, making it a versatile option. organic-chemistry.org
For a molecule like this compound, a plausible metal-catalyzed route involves the selective hydrogenation of a furan-based precursor, such as 2-(furan-3-yl)propan-1-ol. Catalysts based on nickel, cobalt, copper, and palladium are effective for the hydrogenation of furan (B31954) derivatives to produce valuable chemicals and biofuels. researchgate.net The choice of metal, support, and reaction conditions (temperature, pressure, solvent) is critical to control selectivity and prevent over-reduction or side reactions. researchgate.net
Table 1: Representative Metal Catalysts in Tetrahydropyran (Oxane) Synthesis
| Catalyst System | Reaction Type | Substrate Type | Key Advantage |
|---|---|---|---|
| Platinum (Pt) Complexes | Intramolecular Hydroalkoxylation | γ- and δ-Hydroxy Olefins | High functional group tolerance. organic-chemistry.org |
| Gold (Au) Catalysts | Cyclization | Chiral Monoallylic Diols | High stereoselectivity. organic-chemistry.org |
| Cobalt (Co) / Nickel (Ni) | Hydrogenation | Furan Derivatives | Effective for converting biomass-derived furans. researchgate.net |
| Palladium on Titania (Pd/TiO₂) | Selective Hydrogenation | Furfural | Can be effective at room temperature. researchgate.net |
Organocatalysis and Biocatalysis
Asymmetric organocatalysis has emerged as a powerful strategy for constructing complex chiral molecules, including functionalized tetrahydropyrans. rsc.orgresearchgate.net This metal-free approach utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. mdpi.com For instance, bifunctional organocatalysts like quinine-based squaramides can initiate cascade reactions—combining multiple bond-forming steps in a single operation—to rapidly build the tetrahydropyran core with multiple stereocenters. nih.gov A Michael/Henry/ketalization cascade sequence is one such example that can generate densely functionalized tetrahydropyrans. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of sustainability and selectivity. nih.gov Enzymes operate under mild conditions, typically in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of a chiral alcohol like this compound, an alcohol dehydrogenase or a reductase could be employed for the stereoselective reduction of a corresponding ketone precursor. The use of enzymes can also circumvent the need for protecting groups, simplifying synthetic sequences and reducing waste. acs.org
Bifunctional Catalysis
Bifunctional catalysis integrates two distinct catalytic functions into a single material, enabling multi-step reactions in one pot. uu.nl This approach is particularly relevant for the conversion of biomass-derived platform molecules, such as furans, into saturated heterocycles. A catalyst possessing both acidic sites (for dehydration or hydrolysis) and metal sites (for hydrogenation/dehydrogenation) can streamline the synthesis of oxane derivatives. For example, a bifunctional catalyst could facilitate the ring-opening of a furan precursor, followed by hydrogenation and subsequent ring-closure to form the desired tetrahydropyran structure, thereby improving process efficiency.
Sustainable and Green Chemistry Principles in Synthesis
The synthesis of any chemical, including this compound, is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. psu.edu This involves optimizing reaction efficiency, reducing waste, and using safer materials.
Atom Economy and E-Factor Optimization
Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. nih.govrsc.org Atom economy, developed by Barry Trost, measures the efficiency with which reactant atoms are incorporated into the final product. acs.org Catalytic addition reactions, such as the hydrogenation of a furan ring to an oxane ring, are inherently atom-economical as all atoms of the hydrogen molecule are incorporated into the product. acs.orgrsc.org
The E-factor is defined as the total mass of waste generated per mass of product. nih.govyoutube.com Processes with high E-factors are less sustainable. Catalytic methods generally lead to significantly lower E-factors compared to traditional stoichiometric routes, which often use excess reagents and generate substantial inorganic salt waste. nih.govwiley-vch.de
Table 2: Conceptual Comparison of Synthetic Routes by Green Metrics
| Synthetic Route | Atom Economy | E-Factor (Anticipated) | Rationale |
|---|---|---|---|
| Catalytic Hydrogenation | High (approaching 100%) | Low | Addition reaction with minimal byproducts; catalyst is recyclable. rsc.orgsweetstudy.com |
| Classical Stoichiometric Route | Low | High | Involves protecting groups and stoichiometric reagents, generating significant waste. nih.govwiley-vch.de |
Solvent Minimization and Alternative Media (e.g., Deep Eutectic Solvents, Water)
Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. skpharmteco.com Green chemistry encourages the minimization of solvent use or the replacement of hazardous organic solvents with safer alternatives. acs.orgpsu.edu
Water is an ideal green solvent due to its non-toxicity, availability, and safety. Biocatalytic reactions are often performed in aqueous buffers. nih.gov Some metal-catalyzed reactions can also be designed to run in water, which can sometimes enhance reactivity and simplify product separation. rsc.org
Deep Eutectic Solvents (DESs) are a newer class of green solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). mdpi.commdpi.com They are often biodegradable, have low toxicity, and can be prepared from inexpensive, renewable sources. mdpi.commdpi.com Hydrophobic DESs have shown promise as media for biocatalytic processes, such as esterifications catalyzed by lipases. rsc.org The properties of DESs can be tuned by changing their components, offering a versatile platform for various catalytic reactions. mdpi.com The presence of small amounts of water can significantly affect the viscosity and properties of DESs, which can be leveraged to optimize reaction conditions. nih.gov
Table 3: Comparison of Solvent Media
| Solvent Type | Key Green Attributes | Potential Applications in Synthesis |
|---|---|---|
| Traditional Organic Solvents (e.g., DCM, DMF) | Generally poor; often toxic, volatile, and non-renewable. | Widely used but targeted for replacement. skpharmteco.com |
| Water | Non-toxic, non-flammable, abundant, sustainable. | Biocatalysis, certain metal-catalyzed reactions. nih.gov |
| Deep Eutectic Solvents (DESs) | Low toxicity, often biodegradable, tunable properties, low volatility. mdpi.commdpi.com | Biocatalysis, organocatalysis, extraction. rsc.org |
Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted, Photochemical)
There is no available research or data describing the application of energy-efficient techniques such as microwave-assisted synthesis or photochemical reactions for the production of this compound. While these methods are increasingly employed in modern organic synthesis to accelerate reaction times, improve yields, and reduce energy consumption, their use in connection with this specific compound has not been reported in the reviewed literature.
Waste Reduction and By-product Management
Similarly, information regarding waste reduction and by-product management in the potential synthesis of this compound is not available. Strategies for minimizing waste, such as atom economy optimization, solvent recycling, and the development of cleaner catalytic systems, are integral to green chemistry principles. However, without established synthetic protocols for the target compound, a discussion of these critical aspects remains purely speculative.
The absence of synthetic data for this compound prevents the creation of a detailed research article as requested. Further investigation into proprietary or less accessible chemical literature may be required to uncover information on this compound.
Chemical Reactivity and Transformations of 2 Oxan 3 Yl Propan 1 Ol
Reactions Involving the Primary Hydroxyl Group
The primary alcohol moiety is the most reactive site on the molecule, readily participating in oxidation, esterification, etherification, and nucleophilic substitution reactions.
The primary alcohol group of 2-(oxan-3-yl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (using DMSO and oxalyl chloride), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(oxan-3-yl)propanal (B6619341). youtube.comyoutube.com These reactions are typically performed under anhydrous conditions to prevent over-oxidation. youtube.com
Conversely, the use of strong oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄), will lead to the formation of the carboxylic acid, 2-(oxan-3-yl)propanoic acid. chemguide.co.ukyoutube.com In this process, the primary alcohol is first oxidized to an aldehyde, which is then rapidly oxidized further to the carboxylic acid in the aqueous acidic medium. libretexts.orgyoutube.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(oxan-3-yl)propanal | Aldehyde |
| This compound | DMSO, (COCl)₂, Et₃N (Swern) | 2-(oxan-3-yl)propanal | Aldehyde |
| This compound | K₂Cr₂O₇ / H₂SO₄ (Jones reagent) | 2-(oxan-3-yl)propanoic acid | Carboxylic Acid |
The hydroxyl group can be readily converted into an ester or an ether linkage through various established synthetic methods.
Esterification: The formation of esters from this compound can be achieved through several routes. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is an equilibrium-driven process. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com
Etherification: The Williamson ether synthesis is a common and versatile method for preparing unsymmetrical ethers from this compound. libretexts.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide) to yield the corresponding ether. libretexts.orgyoutube.com Acid-catalyzed dehydration of two alcohol molecules can also form ethers but is generally more suitable for producing symmetrical ethers from small primary alcohols and can lead to a mixture of products with unsymmetrical starting materials. libretexts.orgyoutube.com
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagents | Product Formed |
|---|---|---|
| Fischer Esterification | R-COOH, H⁺ (catalyst) | Ester (R-COO-CH₂-CH(CH₃)-oxane) |
| Acylation | R-COCl, Pyridine | Ester (R-COO-CH₂-CH(CH₃)-oxane) |
| Williamson Ether Synthesis | 1. NaH; 2. R-X (alkyl halide) | Ether (R-O-CH₂-CH(CH₃)-oxane) |
The hydroxyl group itself is a poor leaving group (OH⁻). youtube.com Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a good leaving group. chemistrysteps.com
One common strategy involves protonating the alcohol with a strong hydrohalic acid (HBr or HCl). libretexts.org This converts the hydroxyl into an oxonium ion, creating a good leaving group (H₂O). libretexts.orgyoutube.com A halide ion can then displace the water molecule via an Sₙ2 mechanism, which is typical for primary alcohols, resulting in the corresponding alkyl halide. chemistrysteps.com
A second, often more controlled, method is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). chemistrysteps.com This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. youtube.com The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. youtube.comyoutube.com
Table 3: Nucleophilic Substitution Pathways for this compound
| Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| Pathway 1 | Via Hydrohalic Acid | ||
| Activation | HBr (conc.) | Protonated alcohol (oxonium ion) | The hydroxyl group is protonated to form a good leaving group (H₂O). |
| Substitution | Br⁻ | 2-(oxan-3-yl)-1-bromopropane | The bromide ion acts as a nucleophile, displacing water in an Sₙ2 reaction. |
| Pathway 2 | Via Sulfonate Ester | ||
| Activation | TsCl, Pyridine | 2-(oxan-3-yl)propyl tosylate | The alcohol is converted into a tosylate ester, an excellent leaving group. |
| Substitution | Nu⁻ (e.g., CN⁻, N₃⁻) | R-Nu (e.g., nitrile, azide) | A nucleophile displaces the tosylate group in an Sₙ2 reaction. |
Reactions Involving the Tetrahydropyran (B127337) (Oxane) Ring System
The tetrahydropyran ring is a cyclic ether and is generally more stable and less reactive than the primary alcohol side chain. rsc.org Reactions involving the ring typically require more forcing conditions.
The cleavage of the tetrahydropyran ring is not a facile process due to the inherent stability of the cyclic ether structure. Such ring-opening reactions typically require the use of strong Brønsted or Lewis acids. For instance, treatment with a strong acid like hydrogen iodide (HI) can lead to the cleavage of one of the C-O bonds of the ether. The reaction proceeds by protonation of the ring oxygen, followed by nucleophilic attack by the iodide ion. This would result in a ring-opened iodo-alcohol derivative. The exact regioselectivity of the cleavage can depend on steric and electronic factors around the ether linkage.
Direct functionalization of the saturated C-H bonds of the oxane ring in a pre-existing molecule like this compound is a significant synthetic challenge. The C-H bonds on the ring are generally unreactive towards most common reagents. organic-chemistry.org Synthetic strategies for obtaining tetrahydropyrans with specific substitution patterns usually involve constructing the ring from acyclic precursors that already contain the desired functional groups. rsc.org While advanced methods such as catalytic C-H activation exist for functionalizing saturated heterocycles, these are highly specialized and not considered general transformations. organic-chemistry.org Therefore, selective modification at the C2, C4, C5, or C6 positions without affecting the existing side chain would require a dedicated, multi-step synthetic approach rather than a direct functionalization reaction.
Carbon-Carbon Bond Formation Reactions
One of the most direct methods for C-C bond formation would involve the oxidation of the primary alcohol to the corresponding aldehyde, 2-(oxan-3-yl)propanal. This aldehyde would then serve as an electrophile in a variety of classic C-C bond-forming reactions.
Wittig Reaction: The aldehyde, 2-(oxan-3-yl)propanal, is a prime candidate for the Wittig reaction, which converts aldehydes and ketones into alkenes. researchgate.netwikipedia.orgresearchgate.net The reaction with a phosphorus ylide (a Wittig reagent) would lead to the formation of a new alkene, extending the carbon chain. researchgate.netwikipedia.org The stereochemical outcome (E or Z alkene) would depend on the nature of the ylide used.
Grignard and Organolithium Reactions: The aldehyde can also react with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This nucleophilic addition to the carbonyl group would result in the formation of a secondary alcohol with a new carbon-carbon single bond.
Aldol (B89426) and Related Condensations: As an aldehyde, 2-(oxan-3-yl)propanal could participate in aldol reactions, either as an electrophile or, after deprotonation at the α-carbon, as a nucleophile. This would allow for the formation of β-hydroxy aldehydes or ketones, which are valuable synthetic intermediates.
Another strategy for C-C bond formation involves converting the alcohol into a good leaving group, such as a tosylate or a halide. The resulting electrophilic center can then undergo nucleophilic substitution with a suitable carbon nucleophile.
Alkylation of Enolates and other Carbanions: Conversion of the alcohol to an alkyl halide, for instance, 2-(oxan-3-yl)-1-bromopropane, would create a substrate for SN2 reactions with carbon nucleophiles like enolates, Gilman reagents (organocuprates), or cyanide. This approach is fundamental for extending carbon chains.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for C-C bond formation. To utilize these methods, the alcohol would first need to be converted into a suitable coupling partner, such as an organoborane (for Suzuki coupling) or an alkyl halide (for Heck or Sonogashira coupling). Given the saturated nature of the carbon where the alcohol is attached, reactions like the Kumada coupling of a corresponding Grignard reagent with an organic halide could be envisioned.
The tetrahydropyran ring itself can be involved in C-C bond formation, although this typically requires more forcing conditions or specific activation. Ring-opening reactions of substituted tetrahydropyrans with organometallic reagents in the presence of a Lewis acid or a transition metal catalyst can lead to the formation of acyclic products with new C-C bonds.
Table 1: Plausible Carbon-Carbon Bond Forming Reactions Involving Derivatives of this compound
| Precursor from this compound | Reaction Type | Reagent(s) | Product Type |
| 2-(oxan-3-yl)propanal | Wittig Reaction | Ph₃P=CHR | Alkene |
| 2-(oxan-3-yl)propanal | Grignard Reaction | R'MgBr, then H₃O⁺ | Secondary Alcohol |
| 2-(oxan-3-yl)propanal | Aldol Addition | Base, another carbonyl | β-Hydroxy Carbonyl |
| 1-Bromo-2-(oxan-3-yl)propane | Alkylation | Lithium diorganocuprate | Alkane |
| 1-Bromo-2-(oxan-3-yl)propane | Cyanide Substitution | NaCN | Nitrile |
Mechanistic Investigations of Key Transformations
The mechanisms of the potential transformations of this compound are well-understood from extensive studies on analogous systems.
Mechanism of the Wittig Reaction: The reaction of the derived aldehyde, 2-(oxan-3-yl)propanal, with a phosphorus ylide is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. wikipedia.orgresearchgate.net This forms a zwitterionic intermediate known as a betaine (B1666868). The betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane. The high thermodynamic stability of the phosphorus-oxygen double bond drives the decomposition of the oxaphosphetane into the final alkene product and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemistry of the resulting alkene is determined by the stability of the ylide and the reaction conditions, which influence the formation and decomposition of the diastereomeric oxaphosphetane intermediates.
Mechanism of Grignard Addition: The addition of a Grignard reagent to 2-(oxan-3-yl)propanal involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. The magnesium halide portion of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. This leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the secondary alcohol.
Mechanism of SN2 Alkylation: For C-C bond formation via an SN2 pathway, the hydroxyl group of this compound would first be converted into a good leaving group (e.g., tosylate, mesylate, or halide). The subsequent reaction with a carbon nucleophile, such as an enolate or an organocuprate, proceeds via a concerted, one-step mechanism. The nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. The rate of this reaction is sensitive to steric hindrance around the electrophilic carbon.
Radical-Mediated C-C Bond Formation: An alternative mechanistic pathway involves radical intermediates. For instance, the corresponding alkyl iodide derived from this compound could undergo a radical cyclization or an intermolecular C-C bond-forming reaction. These reactions are typically initiated by a radical initiator (like AIBN) and a mediator such as tributyltin hydride. The mechanism involves the abstraction of the iodine atom to form a carbon-centered radical, which can then add to an alkene or alkyne.
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on similar alcohols and ethers.
Thermodynamics: The combustion of propanol (B110389) isomers has been studied, providing insight into their thermodynamic properties. For instance, the standard enthalpy of formation (ΔfH°) for liquid 1-propanol (B7761284) is approximately -303.0 kJ/mol. The presence of the oxane ring in this compound would alter this value, but it provides a baseline for the energy content of the propanol moiety. Thermodynamic data for various propanol derivatives in the gas phase have been calculated using Density Functional Theory (DFT), showing how structural changes affect properties like heat of combustion and Gibbs free energy. Most of the C-C bond-forming reactions discussed are thermodynamically favorable. For example, the driving force for the Wittig reaction is the formation of the very stable P=O bond in triphenylphosphine oxide, which has a bond dissociation energy of about 130 kcal/mol.
Kinetics: The rates of the reactions involving this compound would be influenced by several factors, including the choice of reagents, solvent, and temperature.
For reactions involving the initial oxidation of the alcohol to an aldehyde, the choice of oxidizing agent will determine the reaction rate and selectivity. Milder, more selective reagents might react slower than powerful, less selective ones.
In SN2 reactions of a derivatized substrate, the reaction rate is described by a second-order rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is sensitive to the steric hindrance at the electrophilic carbon and the nature of the leaving group.
In reactions involving the formation of enolates from the corresponding ketone (if the side chain were to be further manipulated), the concept of kinetic versus thermodynamic control becomes important. Deprotonation at the less substituted α-carbon is kinetically favored (faster) and is typically achieved using a bulky, strong base at low temperatures. In contrast, deprotonation at the more substituted α-carbon leads to the more stable, thermodynamically favored enolate and is promoted by using a smaller base at higher temperatures, allowing for equilibration.
The kinetics of esterification reactions of similar alcohols, such as 1-methoxy-2-propanol, have been modeled. These studies often reveal that the reaction is controlled by the surface reaction on a heterogeneous catalyst, with apparent activation energies in the range of 60-70 kJ/mol. While not a C-C bond-forming reaction, this provides an example of the kinetic analysis that could be applied to reactions of this compound.
Table 2: General Kinetic and Thermodynamic Parameters for Analogous Reactions
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors | Typical Activation Energy (Ea) Range |
| Wittig Reaction | Ylide reactivity, steric hindrance | High stability of P=O bond | Varies widely with substrate and ylide |
| Grignard Addition | Reagent concentration, temperature | Formation of stable C-C and O-Mg bonds | Generally low, fast at room temp. |
| SN2 Alkylation | Steric hindrance, leaving group ability | Strength of the new C-C bond | 20-30 kcal/mol |
| Enolate Formation (Kinetic) | Bulky base, low temperature | Less stable, but more rapidly formed product | Lower Eₐ than thermodynamic pathway |
| Enolate Formation (Thermodynamic) | Small base, higher temperature | More stable, more substituted product | Higher Eₐ than kinetic pathway |
Derivatives and Analogues of 2 Oxan 3 Yl Propan 1 Ol: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 2-(oxan-3-yl)propan-1-ol would likely be guided by the desire to explore the chemical space around this scaffold to identify potential pharmacophores and optimize drug-like properties. The synthesis of such analogues can be approached through various established methodologies for constructing substituted tetrahydropyran (B127337) rings. nih.gov
One common and powerful method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This strategy could be employed to generate a variety of substituted oxane rings by choosing the appropriate starting materials. For instance, reacting different aldehydes with a suitably substituted homoallylic alcohol would lead to diverse C2-substituted oxane derivatives.
Another versatile approach is the intramolecular oxa-Michael addition . nih.gov This involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone. By varying the substituents on the unsaturated system, a range of functionalized oxane rings can be accessed. Furthermore, palladium-catalyzed alkoxycarbonylation and oxymercuration reactions represent other powerful tools for the synthesis of tetrahydropyran derivatives. nih.gov
The synthesis of a hypothetical series of analogues might commence with a commercially available starting material, which is then subjected to a multi-step sequence to introduce the desired diversity. For example, a key intermediate could be a tetrahydropyran derivative with a handle for chemical modification, such as an ester or an aldehyde, which can then be elaborated into various analogues.
Exploration of Structural Modifications on the Propanol (B110389) Side Chain
Modifications to the 1-propanol (B7761284) side chain of this compound are crucial for probing potential interactions with biological targets. These modifications can modulate polarity, hydrogen bonding capacity, and steric bulk.
A primary modification would be the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting carboxylic acid could then be converted to a variety of esters and amides, introducing a wide range of functional groups. organic-chemistry.org For example, coupling the carboxylic acid with a library of amines would generate a series of amides with diverse substituents.
Another area of exploration would be the alkylation or arylation of the hydroxyl group to form ethers. This would allow for the introduction of lipophilic groups, which could enhance membrane permeability. Furthermore, the hydroxyl group could be replaced with other functionalities, such as amines or halogens, to explore different electronic and steric effects. The synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives from Baylis-Hillman adducts provides a template for how such modifications could be achieved. researchgate.net
The following table illustrates a hypothetical set of modifications to the propanol side chain and the expected impact on physicochemical properties:
| Modification | Resulting Functional Group | Potential Impact on Properties | Illustrative Synthetic Precursor |
| Oxidation | Carboxylic Acid | Increased polarity, hydrogen bond donor/acceptor | 2-(oxan-3-yl)propanoic acid |
| Esterification | Methyl Ester | Increased lipophilicity, loss of H-bond donor | 2-(oxan-3-yl)propanoic acid |
| Amidation | N-benzyl amide | Increased molecular weight, potential for pi-stacking | 2-(oxan-3-yl)propanoic acid |
| Etherification | Methoxy | Increased lipophilicity, loss of H-bond donor | This compound |
| Replacement of -OH with -NH2 | Primary Amine | Introduction of a basic center, H-bond donor | 2-(oxan-3-yl)propan-1-amine |
Exploration of Structural Modifications on the Oxane Ring
Common modifications would include the introduction of substituents at various positions on the oxane ring. For example, alkyl groups could be introduced to probe steric tolerance, while polar groups like hydroxyls or amines could be added to enhance water solubility. The synthesis of florol derivatives, which are substituted tetrahydropyranols, demonstrates how such modifications can be achieved through reactions like the Prins reaction with different aldehydes. researchgate.net
Another strategy would be to replace the ring oxygen with other heteroatoms , such as sulfur (to form a thiane) or nitrogen (to form a piperidine). This would dramatically alter the electronics and hydrogen bonding capabilities of the ring.
The table below outlines some potential modifications to the oxane ring:
| Modification | Position of Modification | Resulting Analogue Type | Potential Impact on Properties |
| Alkylation | C4 | 4-methyl-2-(oxan-3-yl)propan-1-ol | Increased lipophilicity, altered ring conformation |
| Hydroxylation | C4 | 2-(4-hydroxyoxan-3-yl)propan-1-ol | Increased polarity, potential for new H-bonds |
| Aromatization | N/A | Phenylpropanol derivative | Rigidification of the structure, introduction of pi-system |
| Ring Expansion/Contraction | N/A | Oxepane/Oxetane derivatives | Altered bond angles and conformational flexibility |
Studies on Conformational Constraints and Flexibility in Derivatives
The three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. The oxane ring in this compound can adopt a chair conformation, and the substituents will occupy either axial or equatorial positions. The conformational preferences of the derivatives will significantly impact their biological activity.
Computational methods, such as DFT calculations, can be used to predict the most stable conformations of the synthesized analogues. nih.gov Experimental techniques like NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of protons, which helps in determining the relative stereochemistry and conformational preferences in solution. nih.gov
Studies on related systems, such as 1-X-2-propanol derivatives, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net For derivatives of this compound, an intramolecular hydrogen bond could exist between the propanol hydroxyl group and the oxane ring oxygen, which would constrain the flexibility of the side chain. The introduction of bulky substituents on the oxane ring or the propanol side chain would be expected to influence this conformational equilibrium.
A hypothetical conformational analysis of a cis- and trans-4-substituted derivative is summarized below:
| Derivative | Predicted Dominant Conformation | Key Conformational Feature | Method of Analysis |
| cis-4-methyl-2-(oxan-3-yl)propan-1-ol | Chair, with propanol group equatorial | Equatorial propanol group minimizes steric hindrance | DFT, NOE Spectroscopy |
| trans-4-methyl-2-(oxan-3-yl)propan-1-ol | Chair, with propanol group axial or equatorial | Equilibrium between conformations, potential for A-strain | DFT, NOE Spectroscopy |
| 2-(oxan-3-yl)propanoic acid | Conformation influenced by intramolecular H-bonding | Potential for H-bond between carboxylic acid and ring oxygen | IR Spectroscopy, DFT |
Advanced Spectroscopic and Analytical Characterization of 2 Oxan 3 Yl Propan 1 Ol
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a cornerstone of chemical analysis, providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). chemrxiv.org This allows for the determination of its elemental formula, a critical piece of data for identifying a new compound or confirming the structure of a known one.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like alcohols. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 2-(oxan-3-yl)propan-1-ol (C₈H₁₆O₂), ESI would typically produce a protonated molecular ion [M+H]⁺ with a calculated m/z of 145.1223. It is also common to observe adducts with sodium [M+Na]⁺ (m/z 167.1043) or potassium [M+K]⁺ (m/z 183.0782), especially if trace amounts of these salts are present. The high accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of alcohols and ethers is well-understood and typically involves specific bond cleavages. libretexts.org
For this compound, key fragmentation pathways would include:
Loss of Water: A common fragmentation for alcohols, leading to a fragment at m/z 127.1117 ([C₈H₁₅O]⁺). savemyexams.com
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is highly favorable. libretexts.org
Cleavage between C1' and C2' would result in the loss of a •CH₂OH radical, leading to a fragment at m/z 113.0961.
Cleavage of the C3-C2' bond would lead to a stable CH₃CHCH₂OH fragment (m/z 74) or its ion.
Ring Cleavage: The oxane ring can undergo fragmentation, often initiated by the cleavage of a C-O or adjacent C-C bond. This can lead to a complex series of smaller fragments.
Table 2: Predicted HRMS Fragments for Protonated this compound ([C₈H₁₇O₂]⁺)
| Predicted m/z | Formula of Ion | Likely Origin |
| 145.1223 | [C₈H₁₇O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 127.1117 | [C₈H₁₅O]⁺ | Loss of water (H₂O) from the parent ion. savemyexams.com |
| 113.0961 | [C₇H₁₃O]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical (•CH₂OH). |
| 99.0804 | [C₆H₁₁O]⁺ | Loss of the propanol (B110389) side chain via cleavage of the C3-C(side chain) bond. |
| 85.0648 | [C₅H₉O]⁺ | Cleavage of the oxane ring. |
| 71.0491 | [C₄H₇O]⁺ | Further fragmentation of the oxane ring. |
| 57.0542 | [C₄H₉]⁺ | Loss of the oxane ring moiety. |
| 31.0178 | [CH₃O]⁺ | Fragment corresponding to [CH₂OH]⁺ from alpha-cleavage. libretexts.org |
Vibrational Spectroscopy (Infrared and Raman)
In an IR spectrum of this compound, a prominent broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ region. The presence of the oxane ring would be indicated by a C-O-C stretching band, typically observed between 1070 and 1150 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl and oxane ring protons would be visible in the 2850-3000 cm⁻¹ range.
Raman spectroscopy, being complementary to IR, would also be instrumental. The C-H and C-C bond vibrations within the molecule would give rise to distinct Raman signals. While the O-H stretch is typically a weak scatterer in Raman spectroscopy, the skeletal vibrations of the oxane ring and the propanol chain would be well-defined, aiding in the structural elucidation.
Table 1: Predicted Prominent Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |
| Alkyl (C-H) | Stretching | 2850-3000 | 2850-3000 |
| Ether (C-O-C) | Stretching | 1070-1150 | Observable |
| Primary Alcohol (C-O) | Stretching | 1050-1150 | Observable |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.
Gas Chromatography (GC) with Advanced Detectors (e.g., FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information based on the compound's concentration.
For structural confirmation and identification, coupling GC with a Mass Spectrometer (MS) is invaluable. In GC-MS analysis, the molecule would first be separated based on its boiling point and interaction with the stationary phase of the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), leading to fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, showing losses of functional groups such as the hydroxyl group, parts of the alkyl chain, or fragmentation of the oxane ring. This fragmentation data is crucial for unambiguous identification.
Table 2: Hypothetical GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M - OH]⁺ |
| 113 | [M - CH₂OH]⁺ |
| 85 | [Oxane ring fragment]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Liquid Chromatography (LC) with Advanced Detectors (e.g., UV-Vis, RI, MS)
For less volatile derivatives or for analyses where thermal degradation is a concern, Liquid Chromatography (LC) is the method of choice. Given that this compound lacks a strong chromophore, a UV-Vis detector would likely not be very sensitive. A Refractive Index (RI) detector, which measures changes in the refractive index of the eluent, could be used for its detection.
The most powerful approach would be Liquid Chromatography-Mass Spectrometry (LC-MS). This technique would allow for the separation of the compound by LC, followed by its detection and identification by MS. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for this molecule, typically forming protonated molecules [M+H]⁺ or adducts with solvent ions.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Quantification
The structure of this compound contains two chiral centers: the carbon atom in the oxane ring at position 3 and the carbon atom in the propanol chain attached to the hydroxyl group. This means the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers).
Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. This would involve using a chiral stationary phase (CSP) in either a GC or LC system. The different stereoisomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. The choice of the specific CSP and the chromatographic conditions (mobile phase, temperature) would need to be optimized to achieve baseline separation of all four stereoisomers. This separation is crucial in fields like pharmaceutical development, where different stereoisomers can have vastly different biological activities.
X-ray Diffraction Analysis (for crystalline derivatives/intermediates)
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature, it may be possible to form a crystalline derivative.
If a suitable crystalline derivative of this compound could be prepared (e.g., through esterification of the hydroxyl group with a suitable acid), single-crystal X-ray diffraction analysis could provide unambiguous proof of its molecular structure. This technique would yield precise bond lengths, bond angles, and the absolute configuration of the chiral centers, providing a definitive structural characterization. This would be particularly valuable for confirming the relative stereochemistry between the two chiral centers.
Computational and Theoretical Investigations of 2 Oxan 3 Yl Propan 1 Ol
Quantum Chemical Studies
Electronic Structure, Bonding Analysis, and Charge Distribution
No specific studies on the electronic structure, bonding analysis, or charge distribution of 2-(oxan-3-yl)propan-1-ol were found.
Molecular Geometry Optimization and Conformational Landscapes
There are no available publications detailing the molecular geometry optimization or conformational landscapes of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Specific predicted spectroscopic parameters for this compound are not available in the searched literature.
Reactivity Prediction and Frontier Molecular Orbital (FMO) Analysis
No FMO analysis or reactivity prediction studies for this compound were identified.
Molecular Dynamics Simulations
No records of molecular dynamics simulations performed on this compound were found.
Reaction Mechanism Modeling and Transition State Calculations
There is no available information on the modeling of reaction mechanisms or transition state calculations involving this compound.
QSAR and Cheminformatics Applications (e.g., structure-reactivity correlations)
The fundamental principle of QSAR lies in the hypothesis that the structure of a molecule, defined by its various physicochemical properties, dictates its activity. By analyzing a series of related compounds, a predictive model can be developed. Cheminformatics, a broader discipline, employs computational techniques to analyze and manage large sets of chemical data, including the development of QSAR models.
Hypothetical QSAR Model Development:
A hypothetical QSAR study for this compound and its analogs would involve the following steps:
Data Set Curation: A dataset of molecules structurally related to this compound would be compiled, along with their experimentally determined reactivity or other properties of interest (e.g., solubility, binding affinity to a specific receptor).
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity) and polarizability.
Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to develop a mathematical equation that correlates the calculated descriptors with the observed activity. The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.
Illustrative Data for a Hypothetical QSAR Study:
The following table represents a hypothetical dataset that could be used to develop a QSAR model for a series of compounds related to this compound. The "Activity" could represent a measure of reactivity, such as the rate constant for a specific reaction.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Activity (log(1/k)) |
| This compound | 144.21 | 0.85 | 49.69 | 1.2 |
| Analog 1 | 158.24 | 1.15 | 49.69 | 1.5 |
| Analog 2 | 130.18 | 0.55 | 58.92 | 0.9 |
| Analog 3 | 172.27 | 1.45 | 49.69 | 1.8 |
Structure-Reactivity Correlations:
A key outcome of a QSAR study is the elucidation of structure-reactivity correlations. For this compound, such an analysis could reveal how specific structural features influence its chemical reactivity. For instance, a positive correlation with LogP might suggest that increased lipophilicity enhances reactivity in a non-polar environment. Conversely, a negative correlation with the polar surface area could indicate that increased polarity diminishes reactivity.
Cheminformatics Applications:
Beyond QSAR, cheminformatics offers a suite of tools that could be applied to the study of this compound:
Virtual Screening: Large chemical databases could be virtually screened to identify other compounds with similar structural features to this compound that might exhibit desirable properties.
ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, providing valuable insights in the early stages of drug discovery or material science research.
The following table provides a hypothetical example of predicted ADMET properties for this compound using cheminformatics software.
| Property | Predicted Value |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
It is important to reiterate that the data presented in the tables above are purely illustrative to demonstrate the principles of QSAR and cheminformatics and are not based on experimental or computational studies of this compound. Future research in this area would be necessary to generate and validate such data.
Academic Research Applications of 2 Oxan 3 Yl Propan 1 Ol in Organic Synthesis and Beyond
As a Chiral Building Block in Complex Molecule Synthesis
There is no available research demonstrating the use of 2-(oxan-3-yl)propan-1-ol as a chiral building block in the synthesis of complex molecules.
Development of Novel Synthetic Methodologies
No novel synthetic methodologies have been reported that specifically utilize this compound.
Use as a Chemical Probe for Mechanistic Studies
The use of this compound as a chemical probe to investigate reaction mechanisms has not been documented in scientific literature.
Precursor for Advanced Materials (theoretical/academic perspective)
There are no theoretical or academic studies proposing or exploring the potential of this compound as a precursor for the development of advanced materials.
Q & A
Q. What are the key physicochemical properties of 2-(oxan-3-yl)propan-1-ol relevant to experimental design?
The compound has a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.19 g/mol (CAS No. 1598182-86-5) . Key properties include:
- Hydrophilicity : The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents.
- Thermal stability : Stable under standard conditions but may degrade under extreme pH or oxidizing environments.
- Characterization : Use GC-MS for volatility analysis (if derivatized) and FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
Q. What synthetic routes are reported for this compound?
A common approach involves oxacyclic ring formation followed by propanol chain elongation:
Oxolane precursor synthesis : Start with oxolane-3-carboxylic acid derivatives.
Grignard reaction : React with propanol precursors (e.g., allyl bromide) under anhydrous conditions.
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce carbonyl intermediates .
Key variables : Temperature control (<50°C) and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. How can researchers characterize the purity of this compound?
- Chromatography : Use HPLC with a polar stationary phase (C18 column) and UV detection (λ = 210–220 nm) .
- TLC : Monitor reactions using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7); visualize with vanillin stain .
- Spectroscopy : ¹H-NMR to verify proton environments (e.g., δ 3.5–4.0 ppm for oxolane protons; δ 1.5–2.0 ppm for propanol CH₂) .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s solvent interactions?
- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to study solvation in water or organic solvents.
- COSMO-RS : Predict activity coefficients and phase behavior in mixed-solvent systems .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze hydrogen-bonding networks .
Q. How can enantiomers of this compound derivatives be resolved?
- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) catalyze selective esterification of one enantiomer .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .
Q. What strategies mitigate discrepancies in oxidation reaction yields for this compound derivatives?
- Catalyst optimization : Test transition-metal catalysts (e.g., RuO₂ vs. MnO₂) for selective oxidation to ketones or acids .
- Solvent effects : Compare yields in aprotic (e.g., DCM) vs. protic (e.g., MeOH/H₂O) solvents to minimize side reactions.
- Kinetic monitoring : Use in situ Raman spectroscopy to track intermediate formation and adjust reaction time .
Q. How can researchers assess the biological activity of this compound?
- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates .
- Cytotoxicity screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
